molecular formula C11H17BrClN B1448023 (R)-1-(4-bromophenyl)pentan-1-amine hydrochloride CAS No. 1391414-30-4

(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride

Cat. No. B1448023
M. Wt: 278.61 g/mol
InChI Key: WSNPPNYDZORRNS-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(4-bromophenyl)pentan-1-amine hydrochloride” is a chemical compound used in scientific research1. It exhibits high perplexity and burstiness due to its complex structure, making it valuable for diverse applications1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its high perplexity and burstiness1. However, the specific details of its molecular structure are not provided in the search results.



Chemical Reactions Analysis

The search results did not provide specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The search results did not provide detailed information about the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Derivatization

One area of application is in the synthesis and derivatization of novel compounds. For instance, novel hydrochloride salts of cathinones have been identified and characterized through spectroscopic studies, which could imply the use of similar bromophenylpentanamine derivatives in the synthesis of new pharmacologically active compounds (Nycz et al., 2016).

Catalysis and Asymmetric Synthesis

In the field of catalysis, derivatives similar to (R)-1-(4-bromophenyl)pentan-1-amine hydrochloride have been used in asymmetric hydrogenations. For example, phosphine-phosphoramidites have been applied for rhodium-catalyzed asymmetric hydrogenations of prochiral olefins, indicating potential catalytic applications of bromophenylpentanamine derivatives (Balogh et al., 2013).

Chiral Resolution and Enantioselectivity

Chiral resolution and enantioselectivity are other significant research areas. Macrocyclic peptides have differentiated various (R)- and (S)- ammonium and α-amino acid ester salts, suggesting that bromophenylpentanamine derivatives could play a role in enantioselective syntheses or as chiral resolving agents (Miyake et al., 1993).

Antimicrobial and Anticorrosive Properties

Furthermore, pentane amino derivatives have been synthesized and tested as reagents for the suppression of growth of sulfate-reducing bacteria and as anticorrosive substances, which could suggest potential antimicrobial and anticorrosive applications of bromophenylpentanamine derivatives (Talybov et al., 2010).

Safety And Hazards

The search results did not provide specific information about the safety and hazards associated with this compound.


Future Directions

The compound is used in scientific research, suggesting that it may have potential for diverse applications1. However, the search results did not provide specific information about future directions for this compound.


properties

IUPAC Name

(1R)-1-(4-bromophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNPPNYDZORRNS-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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